molecular formula C11H12BrN3 B3033855 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine CAS No. 1225794-45-5

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Cat. No.: B3033855
CAS No.: 1225794-45-5
M. Wt: 266.14
InChI Key: ZXTHKFSIAFQNJJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the 1-position and an ethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the alkylation of the pyrazole with ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

  • Substituted pyrazoles
  • Pyrazolone and pyrazolidine derivatives
  • Biaryl compounds

Scientific Research Applications

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine
  • 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-4-amine
  • 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-ol

Uniqueness: 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position and bromophenyl group at the 1-position confer unique reactivity and potential for diverse applications .

Properties

IUPAC Name

2-(4-bromophenyl)-5-ethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-2-9-7-11(13)15(14-9)10-5-3-8(12)4-6-10/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTHKFSIAFQNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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